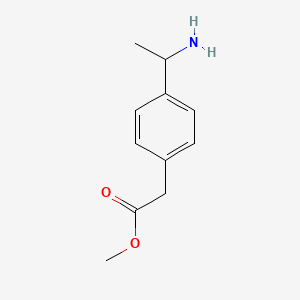

Methyl 2-(4-(1-aminoethyl)phenyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 2-[4-(1-aminoethyl)phenyl]acetate |

InChI |

InChI=1S/C11H15NO2/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2/h3-6,8H,7,12H2,1-2H3 |

InChI Key |

PSNQMTKORXKFBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Routes for Methyl 2-(4-(1-aminoethyl)phenyl)acetate

Established routes to this compound and its analogs typically rely on a convergent or linear multi-step approach, building the molecule by forming the ester and then introducing the key aminoethyl functional group, or vice versa.

The synthesis of this compound is not typically achieved in a single step but rather through a carefully planned sequence of reactions. A common strategy involves starting with a commercially available substituted phenylacetic acid or acetophenone derivative.

A logical and frequently employed pathway begins with a precursor such as 4-acetylphenylacetic acid. This approach involves two main transformations:

Esterification: The carboxylic acid group of the starting material is converted into the target methyl ester.

Amine Formation: The ketone group (acetyl moiety) is transformed into the 1-aminoethyl group.

This sequence is generally preferred as the ester functional group is often more stable under the conditions required for amine formation than the ketone would be under certain esterification conditions.

The formation of the methyl ester from a corresponding carboxylic acid precursor, such as 4-(1-aminoethyl)phenylacetic acid or its protected derivatives, is a critical step. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst. chemicalbook.com

The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or water is removed as it is formed. Various acid catalysts can be employed, with sulfuric acid being a common choice. chemicalbook.com Microwave-assisted esterification has also been shown to be an effective method for producing methyl acetate from acetic acid and methanol, suggesting its potential applicability for more complex substrates to increase reaction rates and yields. uctm.edu

| Method | Catalyst | Solvent | Typical Conditions | Notes |

|---|---|---|---|---|

| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄) | Methanol (excess) | Reflux for several hours (e.g., 16 h) chemicalbook.com | A classic and cost-effective method. chemicalbook.com |

| Enzymatic Esterification | Lipases (e.g., Novozym 435) | Organic Solvent (e.g., Toluene) | Stirring at moderate temperatures (e.g., 40°C) for 24-48 h chemicalbook.com | Offers high selectivity and mild reaction conditions. chemicalbook.com |

| Microwave-Assisted Esterification | Sulfuric Acid (H₂SO₄) | Methanol | Irradiation at specific power (e.g., 300-600 W) for short durations (e.g., 10-30 min) uctm.edu | Can significantly reduce reaction time and improve efficiency. uctm.edu |

Introducing the amino group via nucleophilic substitution involves reacting a suitable precursor, such as Methyl 2-(4-(1-bromoethyl)phenyl)acetate, with an amine source like ammonia. libretexts.org In this SN2 reaction, the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom attached to the leaving group (e.g., a halogen), displacing it. science-revision.co.uk

However, this method presents significant challenges. The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide. youtube.com This leads to a series of subsequent reactions, producing secondary and tertiary amines, and ultimately quaternary ammonium salts. libretexts.orgyoutube.com This lack of selectivity often results in a mixture of products, making purification difficult and lowering the yield of the desired primary amine. youtube.com Due to these control issues, direct amination with ammonia is often not the preferred method for synthesizing primary amines like the target compound.

Reductive amination is a highly effective and widely used method for the synthesis of amines, including phenylethylamine derivatives. mdpi.commdpi.com This one-pot reaction typically involves treating a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent.

For the synthesis of this compound, the precursor Methyl 2-(4-acetylphenyl)acetate would be subjected to reductive amination. The ketone first reacts with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be used for this transformation.

| Reducing Agent | Typical Conditions | Advantages/Disadvantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Used with a Lewis acid like Titanium(IV) isopropoxide in a suitable solvent. mdpi.com | Relatively mild and selective. Requires a co-reagent to facilitate imine formation. |

| Catalytic Hydrogenation | Hydrogen gas (H₂) with a metal catalyst (e.g., Raney Nickel, Platinum) and ammonia. orgsyn.org | Effective and can be highly stereoselective with chiral catalysts. Requires specialized high-pressure equipment. orgsyn.org |

| Leuckart-Wallach Reaction | Formic acid, ammonium formate, or formamide. mdpi.com | A classic method that uses inexpensive reagents. The initial product is a formamide that must be hydrolyzed to yield the free amine. mdpi.com |

| Transaminases (ω-TA) | Enzymatic reaction using an amine donor (e.g., (R)-α-PEA or isopropylamine). mdpi.comresearchgate.net | Offers excellent enantioselectivity for producing chiral amines. mdpi.comresearchgate.net |

Stereo- and Enantioselective Synthesis of this compound

The 1-aminoethyl group contains a stereocenter, meaning this compound exists as a pair of enantiomers. The synthesis of a single enantiomer is often crucial for pharmaceutical applications. This can be achieved either by separating the enantiomers from a racemic mixture (chiral resolution) or by directly synthesizing the desired enantiomer (asymmetric synthesis).

Chiral resolution is a common technique used to separate enantiomers from a racemic mixture. The most prevalent method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org

This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orgnih.gov This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be recovered by treating the isolated diastereomeric salt with a base to liberate the free amine.

| Resolving Agent Type | Examples | Principle |

|---|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric Acid, (-)-Mandelic Acid, O-functionalized Lactic Acid nih.gov | Forms diastereomeric salts with the racemic amine, which are separated by crystallization. wikipedia.orgnih.gov |

| Enzymatic Methods | Lipases (e.g., Novozym 435) | Involves dynamic kinetic resolution (DKR) where one enantiomer is selectively acylated by the enzyme, allowing for separation from the unreacted enantiomer. nih.gov |

Asymmetric Catalysis in Amination and Reduction

The introduction of the chiral amine is a critical step in the synthesis of this compound. Asymmetric catalysis offers a direct and efficient route to establishing the desired stereocenter. Methodologies in this area focus on the enantioselective amination of a suitable precursor or the asymmetric reduction of a prochiral imine or ketone.

Asymmetric Amination: Recent advances in catalysis provide several potential pathways for the direct enantioselective amination of C-H bonds. Metalloradical catalysis, for instance, has been shown to be effective for asymmetric C-H amination. nih.gov Iron(III)-based metalloradical systems leveraging specifically designed chiral porphyrin ligands can activate aryl azides for intramolecular amination of C(sp³)-H bonds, constructing chiral indolines with high yield and excellent enantioselective control. nih.gov A similar strategy could be envisioned for an intermolecular reaction on a suitable precursor.

Biocatalysis represents another powerful tool, with transaminases being particularly relevant. These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net A hypothetical precursor, methyl 2-(4-acetylphenyl)acetate, could be converted to the target compound using a transaminase enzyme, which would install the amine group and set the stereocenter with typically high enantioselectivity (ee >99%). researchgate.net

Asymmetric Reduction: An alternative and widely used approach is the asymmetric hydrogenation of a prochiral imine. The imine precursor, derived from the condensation of methyl 2-(4-acetylphenyl)acetate with ammonia or an ammonia source, can be reduced using transition metal catalysts paired with chiral ligands. acs.org Iridium and rhodium-based catalysts, in particular, have shown high efficacy and selectivity in the hydrogenation of various imines. acs.orgumontreal.ca The choice of chiral ligand, such as f-binaphane, is crucial for achieving high stereocontrol. acs.org

Similarly, biocatalytic reduction using imine reductases (IREDs) or ketoreductases (KREDs) offers a green and highly selective alternative. researchgate.netmdpi.com These enzymes can reduce imines or ketones to the corresponding chiral amines or alcohols with excellent enantiopurity. mdpi.com

Table 1: Comparison of Asymmetric Catalytic Methods

| Method | Catalyst/Enzyme | Precursor | Key Features |

|---|---|---|---|

| Metalloradical Amination | Fe(III)-chiral porphyrin | Alkyl C-H bond precursor | Stepwise radical mechanism; generates N₂ as the only byproduct. nih.gov |

| Biocatalytic Transamination | Transaminase (ω-TA) | Methyl 2-(4-acetylphenyl)acetate | Highly enantioselective (often >99% ee); operates under mild conditions. researchgate.net |

| Asymmetric Hydrogenation | Ir or Rh with chiral ligands | Prochiral imine | High throughput and scalability, especially in flow chemistry. acs.orgumontreal.ca |

| Biocatalytic Reduction | Imine Reductase (IRED) | Prochiral imine | High stereoselectivity; can be coupled with other enzymatic steps. researchgate.net |

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. wikipedia.org This method involves covalently attaching a chiral molecule to a substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor to direct the formation of the amine-bearing stereocenter. For example, a precursor like 4-(1-oxoethyl)phenylacetic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.org

The carbonyl group of the acetyl moiety would then be subjected to a diastereoselective reduction. The steric bulk of the chiral auxiliary blocks one face of the molecule, forcing the reducing agent (e.g., a borohydride reagent) to attack from the less hindered face, thereby creating the desired stereoisomer of the corresponding alcohol. Subsequent conversion of the alcohol to an amine (via mesylation, azidation, and reduction, for example) followed by cleavage of the auxiliary would yield the enantiomerically enriched product.

Another approach involves the use of chiral N-acyl-imidazolidinones. These auxiliaries have demonstrated high levels of asymmetric induction in alkylation and Michael addition reactions and are noted for their stability. researchgate.net (S)-1-Phenylethylamine itself has been employed as a chiral auxiliary in addition to being a nitrogen donor in the synthesis of chiral heterocycles. rsc.org This dual role could potentially be exploited in a streamlined synthetic route.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Action |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations, Reductions | Steric hindrance from substituents at the 4 and 5 positions directs incoming reagents. wikipedia.org |

| 8-Phenylmenthol | Additions to N-acyliminium ions | Anchored auxiliary creates a chiral environment, directing nucleophilic attack. nih.gov |

| Pseudoephedrine | Alkylation of amides | Forms a chiral enolate that reacts with electrophiles from a specific face. wikipedia.org |

| 2-Imidazolidinones | Alkylations, Aldol reactions, Michael additions | High stability and steric control lead to excellent diastereoselectivity. researchgate.net |

Precursor Compounds and Starting Materials in Synthetic Pathways

A primary and logical precursor is Methyl 2-(4-acetylphenyl)acetate . This compound contains the necessary carbon skeleton, and the synthesis can proceed via asymmetric reduction of the ketone followed by conversion to the amine, or through direct reductive amination or biocatalytic transamination.

Other potential starting materials include compounds that can be readily converted to the key acetylphenylacetate intermediate or a related structure.

Methyl phenylacetate (B1230308): This commercially available compound can serve as a foundational starting material. wikipedia.orgnih.gov It would require functionalization of the phenyl ring at the para position, for instance, through a Friedel-Crafts acylation with acetyl chloride to introduce the acetyl group.

4-Methylphenylacetic acid: This precursor would require oxidation of the benzylic methyl group to a ketone.

Methyl 2-(4-(bromomethyl)phenyl)acetate: This compound could be transformed into the target via a multi-step sequence, potentially involving conversion to an aldehyde or nitrile, followed by elaboration to the aminoethyl side chain.

Methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate: While containing a nitrogen at the para position, this starting material would require significant modification to build the full aminoethyl side chain. lookchem.combldpharm.com

The synthesis of the phenylacetate core itself can be achieved through various means, such as the hydrolysis and esterification of phenylacetonitrile or via Grignard reagent addition to methyl carbonate using benzyl chloride as a starting material. google.comchemicalbook.com

Table 3: Key Precursors and Starting Materials

| Compound Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| Methyl 2-(4-acetylphenyl)acetate | CH₃CO-C₆H₄-CH₂COOCH₃ | Key intermediate for asymmetric reduction or amination. |

| Methyl phenylacetate | C₆H₅-CH₂COOCH₃ | Starting material for Friedel-Crafts acylation to introduce the acetyl group. wikipedia.org |

| Phenylacetic acid | C₆H₅-CH₂COOH | Precursor for the phenylacetate core; used in various industrial syntheses. incb.org |

| Benzyl Chloride | C₆H₅-CH₂Cl | Starting material for building the phenylacetate structure via Grignard chemistry. google.com |

Optimization of Reaction Conditions and Yield Enhancement in Synthesis

In asymmetric catalysis , screening a library of chiral ligands is a common starting point to identify the one that provides the best balance of reactivity and selectivity for a specific substrate. nih.gov For instance, in the asymmetric hydrogenation of an imine precursor, parameters such as hydrogen pressure, catalyst loading, and temperature are fine-tuned. Continuous flow reactors can be particularly advantageous for optimization, allowing for rapid screening of conditions and improved control over reaction parameters. umontreal.ca

For biocatalytic transformations , optimization involves adjusting pH, temperature, substrate concentration, and cofactor regeneration systems (if required). mdpi.com The choice of buffer and the presence of co-solvents can also significantly impact enzyme activity and stability. researchgate.net

In chiral auxiliary-mediated reactions , the choice of Lewis acid (for enolate formation), temperature, and solvent can dramatically influence diastereoselectivity. wikipedia.org For example, soft enolization using dibutylboron triflate with diisopropylethylamine is often employed to generate a specific (Z)-enolate geometry in Evans aldol reactions, leading to predictable stereochemical outcomes. wikipedia.org The final step of auxiliary cleavage must also be optimized to ensure high yield without racemization of the product.

The use of modern experimental design methodologies, such as the Box-Behnken design from response surface methodology (RSM), can systematically analyze the effect of multiple variables simultaneously. uctm.edu This approach was successfully used to optimize the microwave-assisted synthesis of methyl acetate, where factors like microwave power, catalyst concentration, reactant ratio, and time were all found to be significant. uctm.edu A similar statistical approach could be applied to identify the optimal conditions for the synthesis of this compound, leading to enhanced yield and purity.

Table 4: Parameters for Optimization in Synthesis

| Parameter | Influence On | Example |

|---|---|---|

| Catalyst/Ligand | Enantioselectivity, Reaction Rate | Screening different chiral ligands (e.g., phosphines, N-heterocyclic carbenes) for transition metal-catalyzed reductions. nih.govnih.gov |

| Solvent | Reactant Solubility, Reaction Rate, Selectivity | Testing a range of solvents (e.g., 2-butanol, toluene) to find the best medium for product yield. researchgate.net |

| Temperature | Reaction Rate, Selectivity | Lowering temperature in some asymmetric reactions can increase enantiomeric excess. researchgate.net |

| Reaction Time | Conversion, Byproduct Formation | Monitoring reaction progress to determine the optimal time for achieving high conversion without product degradation. uctm.edu |

| pH (for biocatalysis) | Enzyme Activity and Stability | Adjusting pH to the optimum for the specific transaminase or reductase used. researchgate.net |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to understanding the behavior of "Methyl 2-(4-(1-aminoethyl)phenyl)acetate." These investigations utilize the principles of quantum mechanics to compute the molecule's properties, offering a detailed picture of its geometry and electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov For "this compound," calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, would be performed to locate the ground-state structure corresponding to a minimum on the potential energy surface. nih.gov This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Once the geometry is optimized, vibrational frequency calculations are carried out at the same level of theory. nih.gov The results are used to predict the infrared (IR) and Raman spectra of the molecule. A key aspect of this analysis is to confirm that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or rocking of chemical bonds. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific bands to molecular motions. nih.govnih.gov

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (asymmetric) | ~3450 | Asymmetric stretching of the amine group hydrogens. |

| N-H Stretch (symmetric) | ~3360 | Symmetric stretching of the amine group hydrogens. |

| Aromatic C-H Stretch | ~3100-3000 | Stretching vibrations of the C-H bonds on the phenyl ring. researchgate.net |

| Aliphatic C-H Stretch | ~3000-2850 | Stretching vibrations of the C-H bonds in the ethyl and methyl groups. researchgate.net |

| C=O Stretch | ~1735 | Stretching of the carbonyl double bond in the ester group. |

| N-H Bend | ~1620 | Scissoring/bending motion of the amine group. |

| Aromatic C=C Stretch | ~1600-1450 | In-plane stretching of the carbon-carbon bonds within the phenyl ring. ajchem-a.com |

| C-O Stretch | ~1250 | Stretching of the C-O single bond in the ester group. ajchem-a.com |

Frontier Molecular Orbital (FMO) theory is essential for describing the chemical reactivity of a molecule. ossila.comwuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.com For "this compound," the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the π-system of the phenyl ring. Conversely, the LUMO is likely centered on the electron-deficient ester carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. ekb.eg A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ijarset.com From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. ijarset.comnih.gov

Table 2: Calculated Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. ijarset.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. ijarset.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the total charge distribution on the surface of a molecule. researchgate.net It is invaluable for identifying the regions that are prone to electrophilic and nucleophilic attack. The MEP map is color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For "this compound," the MEP map would show the most negative potential (red) localized around the electronegative oxygen atoms of the ester group and the nitrogen atom of the amine. These sites are the primary centers for interaction with electrophiles. The most positive potential (blue) would be found on the hydrogen atoms of the amino group, making them susceptible to interaction with nucleophiles.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. mdpi.com By modeling the reaction of "this compound," researchers can map the potential energy surface (PES) that connects reactants to products. researchgate.net This involves locating and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net

A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. DFT methods, such as M06-2X or B3LYP, are commonly employed to calculate the geometries and energies of these transition states. mdpi.comresearchgate.net This approach allows for the theoretical prediction of reaction feasibility, kinetics, and the predominant reaction pathway, providing insights that can be difficult to obtain experimentally. mdpi.com

Conformational Analysis and Energy Landscapes

"this compound" possesses several rotatable single bonds, which means it can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers that separate them.

In silico Design of Novel Derivatives for Targeted Chemical Exploration

The computationally derived structure and properties of "this compound" serve as a valuable starting point for the in silico design of new derivatives with tailored characteristics. nih.govrsc.org By using the parent molecule as a scaffold, researchers can computationally introduce various functional groups at different positions to create a virtual library of new compounds. peerscientist.com

For each designed derivative, the same theoretical methods (DFT, FMO analysis, etc.) can be applied to predict how modifications affect its geometry, electronic properties, stability, and reactivity. pharmacophorejournal.com This high-throughput computational screening allows for the rapid evaluation of numerous potential candidates without the need for immediate synthesis and experimental testing. researchgate.net This rational design approach accelerates the discovery process, enabling the targeted exploration of derivatives with enhanced properties for specific applications in materials science or medicinal chemistry. rsc.orgpharmacophorejournal.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.